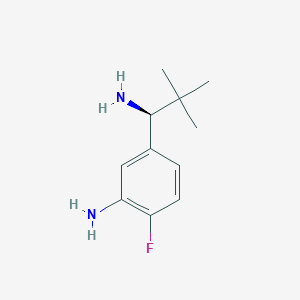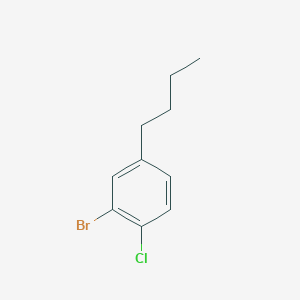
5,10,15,20-Tetraphenylporphyrin nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetraphenylporphyrin nickel: is a metalloporphyrin compound where a nickel ion is coordinated to the nitrogen atoms of the tetraphenylporphyrin macrocycle. This compound is known for its stability and unique electronic properties, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenylporphyrin nickel typically involves the reaction of 5,10,15,20-Tetraphenylporphyrin with a nickel salt, such as nickel(II) acetate, in a suitable solvent like chloroform or dichloromethane. The reaction is often carried out under reflux conditions to ensure complete complexation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using microwave-assisted techniques. This method offers advantages such as reduced reaction times and increased yields .
化学反応の分析
Types of Reactions: 5,10,15,20-Tetraphenylporphyrin nickel undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: It can undergo substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands like pyridine and imidazole are commonly used in substitution reactions.
Major Products:
Oxidation: Nickel(III) tetraphenylporphyrin.
Reduction: Nickel(I) tetraphenylporphyrin.
Substitution: Various substituted nickel tetraphenylporphyrin complexes.
科学的研究の応用
5,10,15,20-Tetraphenylporphyrin nickel has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Used in the development of sensors and as a component in photovoltaic cells.
作用機序
The mechanism of action of 5,10,15,20-Tetraphenylporphyrin nickel involves its ability to coordinate with various substrates through its central nickel ion. This coordination can facilitate electron transfer processes, making it an effective catalyst. The compound can also generate reactive oxygen species when exposed to light, which is the basis for its use in photodynamic therapy .
類似化合物との比較
- 5,10,15,20-Tetraphenylporphyrin cobalt
- 5,10,15,20-Tetraphenylporphyrin iron
- 5,10,15,20-Tetraphenylporphyrin copper
- 5,10,15,20-Tetraphenylporphyrin zinc
Comparison:
- 5,10,15,20-Tetraphenylporphyrin nickel is unique due to its specific electronic properties and stability, which make it particularly effective as a catalyst and in photodynamic therapy.
- 5,10,15,20-Tetraphenylporphyrin cobalt and iron are also used as catalysts but have different electronic properties and reactivity.
- 5,10,15,20-Tetraphenylporphyrin copper and zinc are studied for their photophysical properties and potential applications in light-harvesting systems .
特性
分子式 |
C44H28N4Ni |
|---|---|
分子量 |
671.4 g/mol |
IUPAC名 |
nickel(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChIキー |
CXIRWLOIAQYBLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
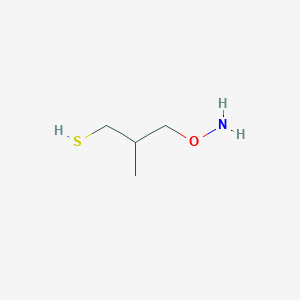
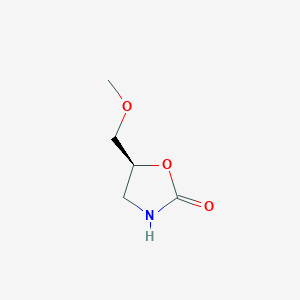
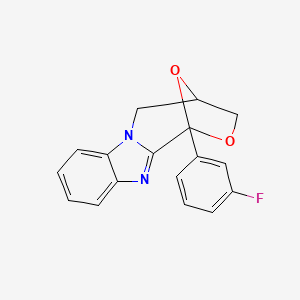
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
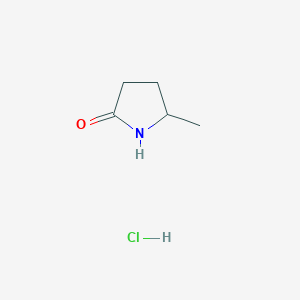

![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
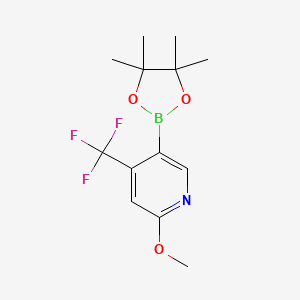
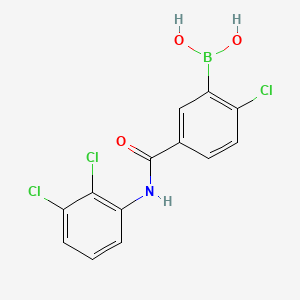
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
